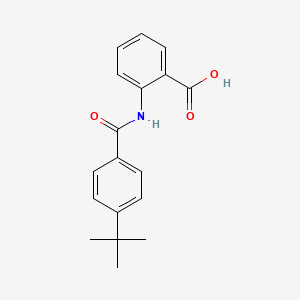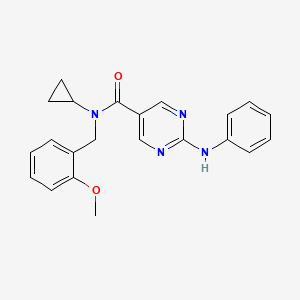![molecular formula C16H19ClN2S B5633445 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5633445.png)
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can result in the formation of substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are studied for their effects on the central nervous system and their potential use as antidepressants or antipsychotics.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, such as serotonin and dopamine receptors. This binding can modulate neurotransmitter levels and influence various physiological processes, including mood regulation and cognitive function .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the methylthiophenyl group and has different pharmacological properties.
1-(3-Methylthiophen-2-yl)piperazine: This compound lacks the chlorophenyl group and exhibits different biological activities.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of a chlorophenyl group, leading to variations in its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2S/c1-13-5-10-20-16(13)12-18-6-8-19(9-7-18)15-4-2-3-14(17)11-15/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXDNLYBGACORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5633382.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)
![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)
![N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE](/img/structure/B5633431.png)

![1-[(4-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5633448.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)

